

In-Depth Technical Guide to JNK-1-IN-1

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Compound of Interest

Compound Name: JNK-1-IN-1

Cat. No.: B12388658

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Core Target and Mechanism of Action of JNK-1-IN-1

JNK-1-IN-1 is a characterized inhibitor primarily targeting c-Jun N-terminal kinase 1 (JNK1), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. Its mechanism of action is noteworthy as it functions as a non-ATP site inhibitor. **JNK-1-IN-1** binds to an allosteric site on the JNK1 protein, specifically in a region near the MAPK insert. This binding is exclusive to the inactive conformation of JNK1, thereby preventing its phosphorylation and subsequent activation by upstream kinases such as MKK7. By stabilizing the inactive state, **JNK-1-IN-1** effectively blocks the downstream signaling cascade mediated by JNK1.

In addition to its primary target, **JNK-1-IN-1** has been observed to interact with other kinases, indicating a broader kinase profile.

Quantitative Inhibition and Binding Data

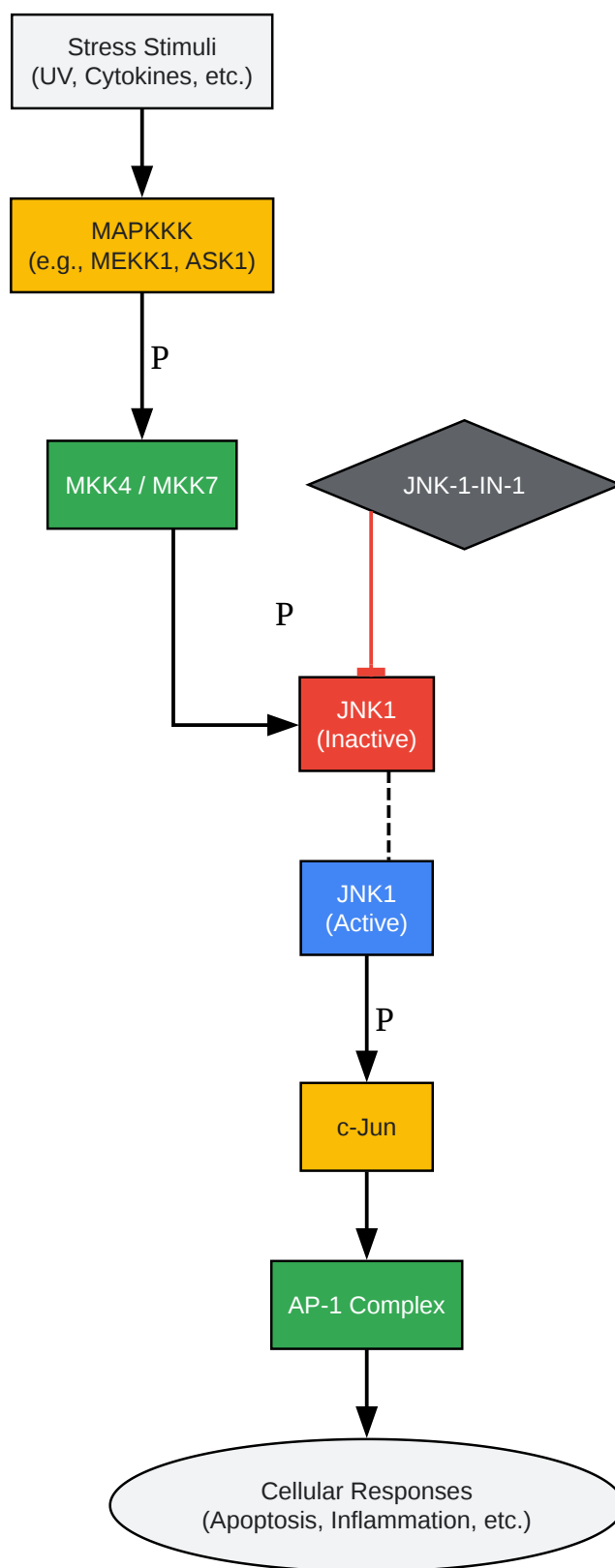
The inhibitory activity and binding affinity of **JNK-1-IN-1** have been quantified against several kinases. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.

Target Kinase	Inhibition/Binding Parameter	Value (μM)
MKK7	IC50	7.7[1]
Jnk1 (unphosphorylated)	Kd	11[2]
p38α (unphosphorylated)	Kd	18[2]
ERK2 (unphosphorylated)	Kd	18[2]

Table 1: Summary of quantitative data for **JNK-1-IN-1** against various kinases.

Signaling Pathway of JNK1

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The activation of JNKs occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAPKKKs) phosphorylate and activate the MAPK kinases (MAPKKs), MKK4 and MKK7. These, in turn, dually phosphorylate JNKs on threonine and tyrosine residues within a conserved T-P-Y motif, leading to their activation. Activated JNKs then translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This signaling cascade plays a pivotal role in regulating gene expression related to cell proliferation, differentiation, apoptosis, and inflammation.



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JNK1 Signaling Pathway and Inhibition by **JNK-1-IN-1**

Experimental Protocols

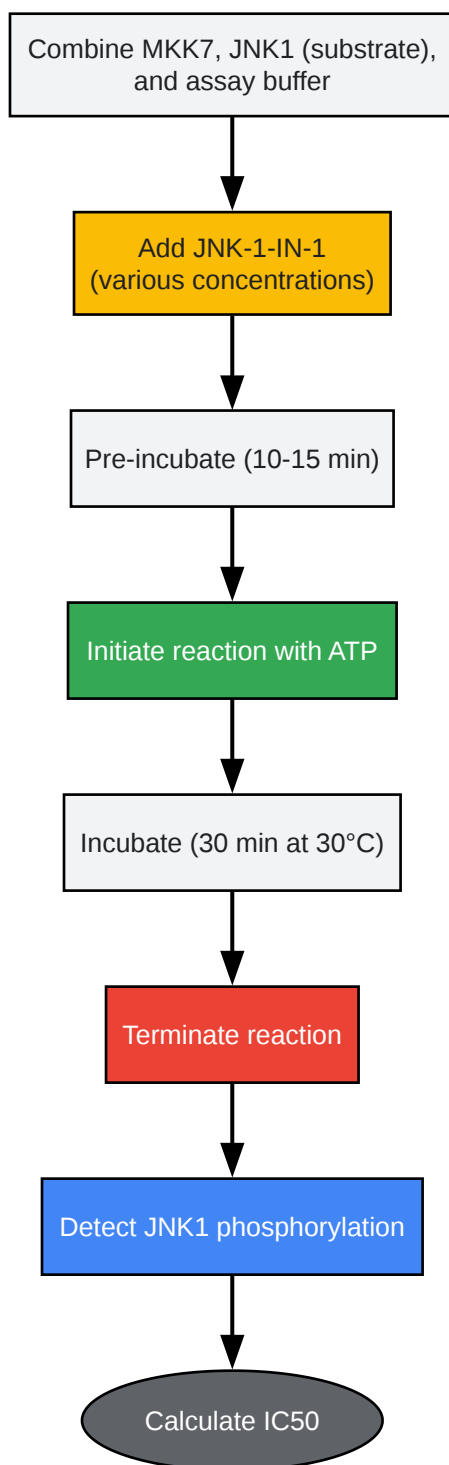
Detailed methodologies for the key experiments used to characterize **JNK-1-IN-1** are provided below. These protocols are based on standard techniques in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (MKK7)

This assay is designed to measure the ability of **JNK-1-IN-1** to inhibit the enzymatic activity of MKK7.

- Reagents and Materials:
 - Recombinant active MKK7 enzyme.
 - JNK1 (inactive) as a substrate for MKK7.
 - Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
 - ATP solution (radiolabeled [γ-³²P]ATP or non-radioactive for detection by other means).
 - **JNK-1-IN-1** at various concentrations.
 - Method for detection of JNK1 phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or a phospho-JNK1 specific antibody for non-radioactive methods like ELISA or Western blot).
- Procedure:
 1. Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the recombinant MKK7 enzyme, inactive JNK1 substrate, and kinase assay buffer.
 2. Inhibitor Addition: Add varying concentrations of **JNK-1-IN-1** or vehicle (DMSO) to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
 3. Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).

4. Termination and Detection: Stop the reaction (e.g., by adding EDTA or SDS-PAGE sample buffer). Detect the level of JNK1 phosphorylation using the chosen method.
5. Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



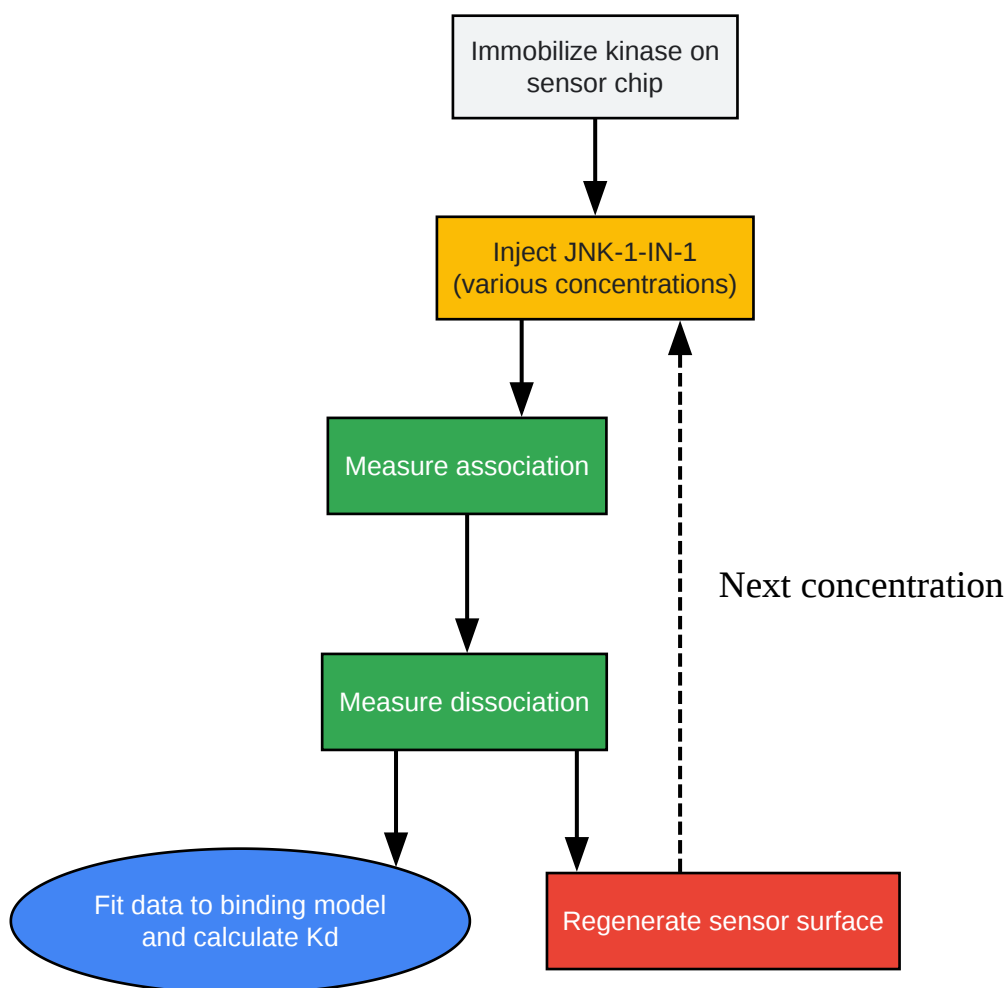
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Workflow for In Vitro Kinase Inhibition Assay

Surface Plasmon Resonance (SPR) Binding Assay

This assay measures the binding affinity (K_d) of **JNK-1-IN-1** to its target kinases in real-time.

- Reagents and Materials:
 - SPR instrument (e.g., Biacore).
 - Sensor chip (e.g., CM5).
 - Recombinant unphosphorylated kinases (Jnk1-u, p38 α -u, ERK2-u).
 - Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
 - Running buffer (e.g., HBS-EP+).
 - **JNK-1-IN-1** at various concentrations.
 - Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
- Procedure:
 1. Immobilization: Immobilize the recombinant kinases onto the sensor chip surface via standard amine coupling.
 2. Binding Measurement: Inject a series of concentrations of **JNK-1-IN-1** over the immobilized kinase surface and a reference surface.
 3. Data Collection: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association and dissociation phases.
 4. Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove the bound inhibitor.
 5. Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).



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Workflow for Surface Plasmon Resonance (SPR) Binding Assay

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- 2. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

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